

(2-(Trifluoromethyl)pyridin-4-yl)methanol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (2-(Trifluoromethyl)pyridin-4-yl)methanol

Cat. No.: B160113

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This technical guide provides an in-depth overview of **(2-(Trifluoromethyl)pyridin-4-yl)methanol**, a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group and a hydroxymethyl substituent on the pyridine ring imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a summary of its identifiers, synthetic methodologies, and potential biological significance.

Chemical Identity and Properties

(2-(Trifluoromethyl)pyridin-4-yl)methanol is a pyridine derivative with the molecular formula $C_7H_6F_3NO$.^[1] The trifluoromethyl group at the 2-position significantly influences the electronic properties of the pyridine ring, while the hydroxymethyl group at the 4-position serves as a versatile functional handle for further chemical modifications.

Synonyms and Identifiers

A comprehensive list of synonyms and chemical identifiers for **(2-(Trifluoromethyl)pyridin-4-yl)methanol** is provided in the table below for easy reference and cross-platform identification.

Identifier Type	Identifier
IUPAC Name	(2-(Trifluoromethyl)pyridin-4-yl)methanol
CAS Number	131747-41-6
PubChem CID	10374971
InChI	InChI=1S/C7H6F3NO/c8-7(9,10)6-3-5(4-12)1-2-11-6/h1-3,12H,4H2
InChIKey	UOQWDROTEICSEX-UHFFFAOYSA-N
Molecular Formula	C ₇ H ₆ F ₃ NO
Molecular Weight	177.12 g/mol
Synonyms	2-(Trifluoromethyl)-4-pyridinemethanol, 4-(Hydroxymethyl)-2-(trifluoromethyl)pyridine, [2-(Trifluoromethyl)-4-pyridyl]methanol

Synthesis and Purification

The synthesis of **(2-(Trifluoromethyl)pyridin-4-yl)methanol** can be achieved through various synthetic routes, often involving the modification of a pre-functionalized pyridine ring. A common and effective method involves the reduction of the corresponding carboxylic acid, 2-(Trifluoromethyl)isonicotinic acid.

Experimental Protocol: Reduction of 2-(Trifluoromethyl)isonicotinic Acid

This protocol describes a representative method for the synthesis of **(2-(Trifluoromethyl)pyridin-4-yl)methanol**.

Materials:

- 2-(Trifluoromethyl)isonicotinic acid
- Lithium aluminium hydride (LiAlH₄) or other suitable reducing agent

- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous solution of sodium sulfate (Na_2SO_4)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** A solution of 2-(Trifluoromethyl)isonicotinic acid in anhydrous THF is added dropwise to a stirred suspension of a suitable reducing agent, such as lithium aluminium hydride, in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction:** The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- **Quenching:** The reaction is carefully quenched by the sequential addition of water and a saturated aqueous solution of sodium sulfate.
- **Work-up:** The resulting mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure **(2-(Trifluoromethyl)pyridin-4-yl)methanol**.

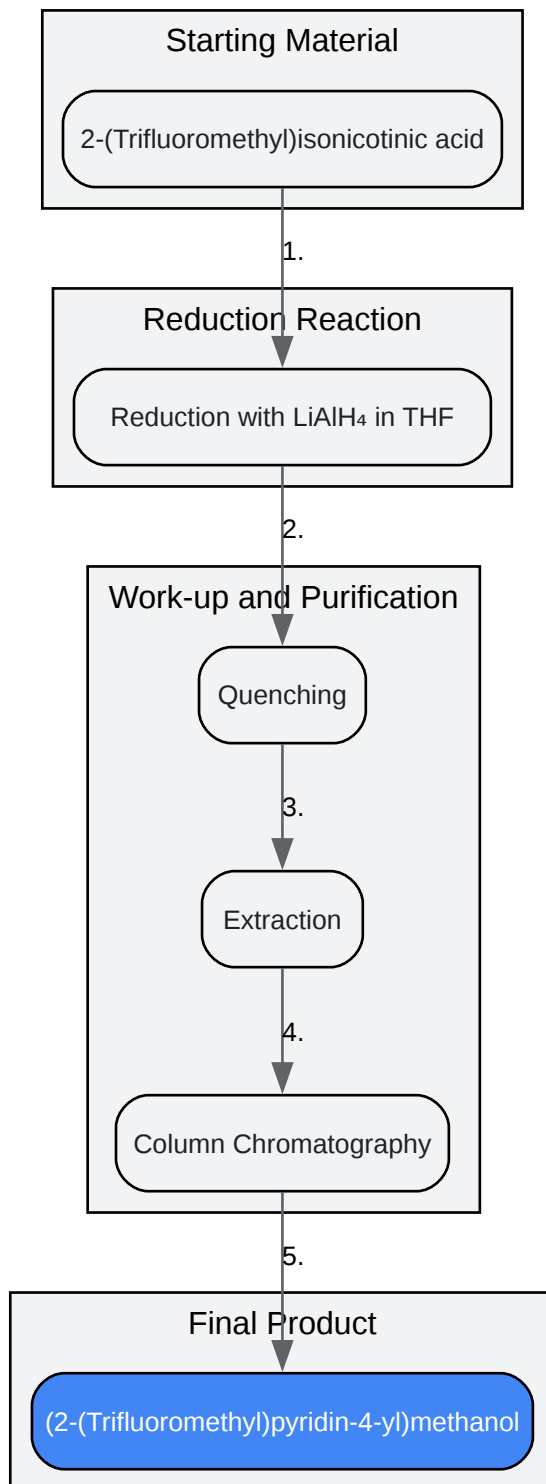
Characterization:

The structure and purity of the synthesized compound can be confirmed by various analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Synthetic Workflow Diagram

Synthesis of (2-(Trifluoromethyl)pyridin-4-yl)methanol

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Caption: A generalized workflow for the synthesis of **(2-(Trifluoromethyl)pyridin-4-yl)methanol**.

Biological Significance and Applications

The trifluoromethylpyridine scaffold is a prominent feature in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[2] The trifluoromethyl group often enhances properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.

While specific signaling pathways involving **(2-(Trifluoromethyl)pyridin-4-yl)methanol** have not been extensively elucidated in publicly available literature, its structural motifs suggest potential applications in several areas of drug discovery. For instance, it is a valuable intermediate in the preparation of kinase inhibitors and other targeted therapies.[3] The hydroxymethyl group provides a key point for diversification, allowing for the synthesis of libraries of compounds for screening against various biological targets.

Chemical Structure Diagram

Caption: Chemical structure of **(2-(Trifluoromethyl)pyridin-4-yl)methanol**.

Conclusion

(2-(Trifluoromethyl)pyridin-4-yl)methanol represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the presence of key functional groups make it an attractive starting material for medicinal chemists. Further investigation into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery and development.

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